molecular formula C23H22N2O7S B11681169 ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11681169
M. Wt: 470.5 g/mol
InChI Key: BPOAKGZGRJKDBQ-GZTJUZNOSA-N
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Description

Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes methoxyphenyl and thioxotetrahydropyrimidinylidene groups

Preparation Methods

The synthesis of ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxotetrahydropyrimidinylidene core: This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl compound, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate with ethyl acetate under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

Scientific Research Applications

Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in the core structure.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares the methoxyphenyl group but has different functional groups and reactivity.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C23H22N2O7S/c1-4-31-20(26)13-32-18-10-5-14(12-19(18)30-3)11-17-21(27)24-23(33)25(22(17)28)15-6-8-16(29-2)9-7-15/h5-12H,4,13H2,1-3H3,(H,24,27,33)/b17-11+

InChI Key

BPOAKGZGRJKDBQ-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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